2-(cyclopentylamino)-N-methyl-N-phenylacetamide
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Overview
Description
2-(cyclopentylamino)-N-methyl-N-phenylacetamide is an organic compound with a complex structure that includes a cyclopentylamino group, a methyl group, and a phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylamino)-N-methyl-N-phenylacetamide typically involves the reaction of cyclopentylamine with N-methyl-N-phenylacetamide under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The mixture is stirred for a specific period, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, including continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield of the product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylamino)-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(cyclopentylamino)-N-methyl-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 2-(cyclopentylamino)-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various physiological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-(cyclopentylamino)thiazol-4(5H)-one: Known for its anticancer and antioxidant activities.
2-(cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one: Investigated as a potent phosphodiesterase 7 inhibitor.
Uniqueness
2-(cyclopentylamino)-N-methyl-N-phenylacetamide is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H20N2O |
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Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-(cyclopentylamino)-N-methyl-N-phenylacetamide |
InChI |
InChI=1S/C14H20N2O/c1-16(13-9-3-2-4-10-13)14(17)11-15-12-7-5-6-8-12/h2-4,9-10,12,15H,5-8,11H2,1H3 |
InChI Key |
MBLVPKKXKXRFLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CNC2CCCC2 |
Origin of Product |
United States |
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